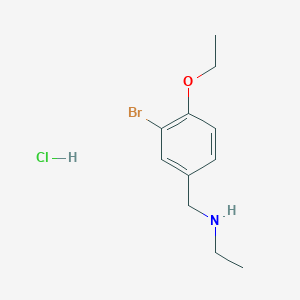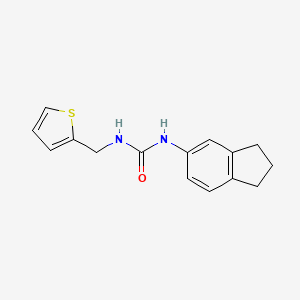
3-ethyl-4-methyl-7-propoxy-2H-chromen-2-one
描述
3-ethyl-4-methyl-7-propoxy-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarin derivatives are widely studied due to their potential therapeutic properties, including antiviral, antibacterial, anticoagulant, and anticancer activities . The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and other scientific disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-4-methyl-7-propoxy-2H-chromen-2-one can be achieved through several methods, including the Pechmann condensation, Knoevenagel condensation, and other one-pot synthesis techniques . The Pechmann condensation involves the reaction of phenols with β-keto esters in the presence of an acid catalyst, such as concentrated sulfuric acid, trifluoroacetic acid, or Lewis acids like aluminum chloride . The reaction conditions typically require elevated temperatures and can be carried out under solvent-free conditions to promote green chemistry practices .
Industrial Production Methods
Industrial production of coumarin derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
3-ethyl-4-methyl-7-propoxy-2H-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and alkylation reactions can be performed using reagents like bromine and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
科学研究应用
3-ethyl-4-methyl-7-propoxy-2H-chromen-2-one has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-ethyl-4-methyl-7-propoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its anticoagulant activity is attributed to the inhibition of vitamin K epoxide reductase, an enzyme crucial for blood clotting . Its anticancer properties may involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways .
相似化合物的比较
Similar Compounds
4-methyl-2H-chromen-2-one: A simpler coumarin derivative with similar biological activities.
7-hydroxy-4-methyl-2H-chromen-2-one: Known for its antioxidant and antimicrobial properties.
3-ethyl-4,8-dimethyl-7-phenacyloxychromen-2-one: Another complex coumarin derivative with potential therapeutic applications.
Uniqueness
3-ethyl-4-methyl-7-propoxy-2H-chromen-2-one stands out due to its unique propoxy group at the 7-position, which may enhance its lipophilicity and biological activity compared to other coumarin derivatives .
属性
IUPAC Name |
3-ethyl-4-methyl-7-propoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-4-8-17-11-6-7-13-10(3)12(5-2)15(16)18-14(13)9-11/h6-7,9H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVSRBSQBYZNFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C(=C(C(=O)O2)CC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


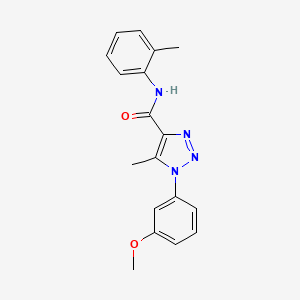
![2-cyano-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acrylamide](/img/structure/B4768715.png)
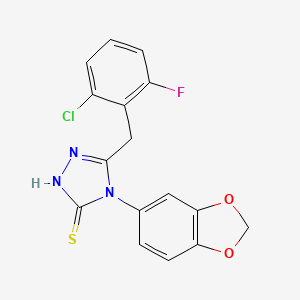
![7-(1H-benzimidazol-2-ylamino)-2-(pyridin-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4768738.png)

![ethyl 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxylate](/img/structure/B4768747.png)
![3-(benzyloxy)-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4768766.png)
![1-(4-fluorobenzoyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4768774.png)
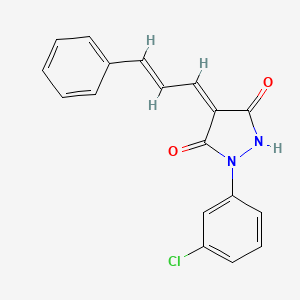
![4-methyl-3-[(2-methyl-5-nitrophenyl)sulfamoyl]-N-(2-methylphenyl)benzamide](/img/structure/B4768782.png)
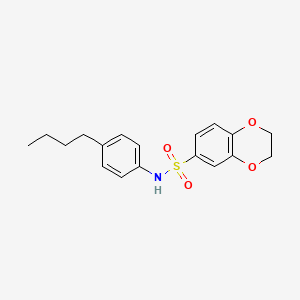
![ETHYL 2-[(4-METHYLBENZENESULFONYL)OXY]-5-NITROBENZOATE](/img/structure/B4768798.png)
